
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative. One common method involves the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazole or pyrimidine derivatives.
Applications De Recherche Scientifique
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the pyrimidine ring.
2-Methylpyrimidine: A pyrimidine derivative without the pyrazole ring, used in various chemical and biological applications.
Uniqueness
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15N5 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15N5/c1-7-4-8(2)16(15-7)6-10-5-13-9(3)14-11(10)12/h4-5H,6H2,1-3H3,(H2,12,13,14) |
Clé InChI |
AIHOUVIKNVDPOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=CN=C(N=C2N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


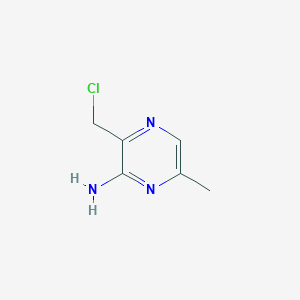
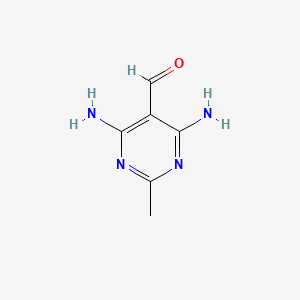

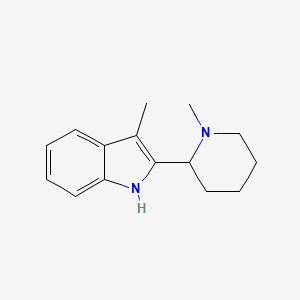

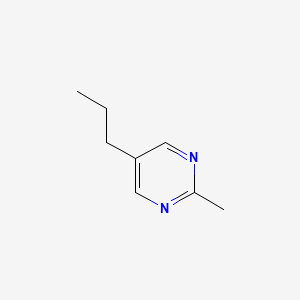

![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
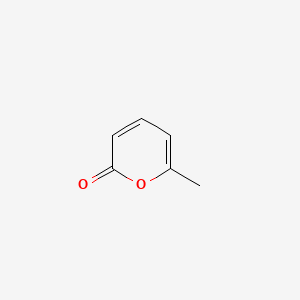
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)
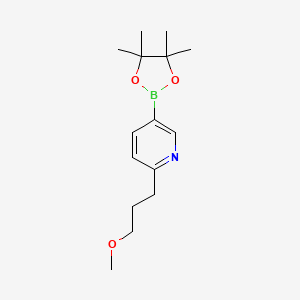


![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
